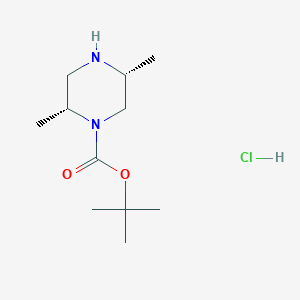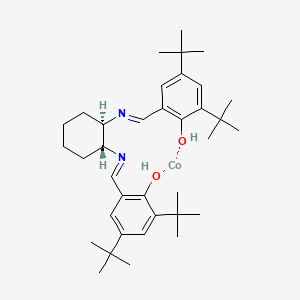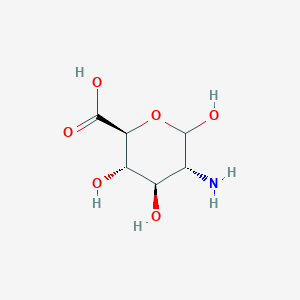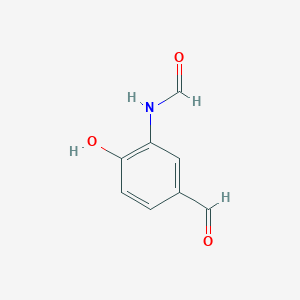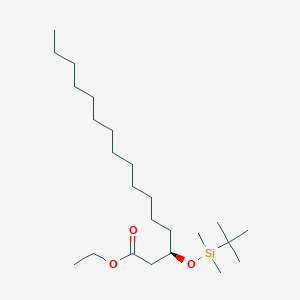
5-BROMO-DC CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’-deoxycytidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide analog. It is primarily used in the synthesis of modified oligonucleotides for various biochemical and molecular biology applications. The compound is characterized by the presence of a bromine atom at the 5-position of the cytidine base, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-DC CEP typically involves a multi-step reaction starting from cytidine. The key steps include:
Protection and Activation: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-DC CEP undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted cytidine derivatives .
Scientific Research Applications
5-Bromo-DC CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and DNA structure.
Biology: Employed in X-ray crystallography to facilitate the determination of DNA structures.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of oligonucleotide-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into oligonucleotides, where the bromine atom at the 5-position can participate in various interactions. This modification can affect the stability and conformation of the DNA, influencing its interactions with proteins and other molecules. The bromine atom can also serve as a site for further chemical modifications, enabling the study of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another halogenated nucleotide used in similar applications.
5-Iodo-2’-deoxycytidine: Similar to 5-Bromo-DC CEP but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxycytidine: Contains a fluorine atom and is used in cancer research.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific interactions or modifications at the 5-position of the cytidine base .
Properties
CAS No. |
178925-43-4 |
|---|---|
Molecular Formula |
C46H51BrN5O8P |
Molecular Weight |
912.8 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1 |
InChI Key |
MEFJNSFIFSEDNU-RYHMCHCNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



